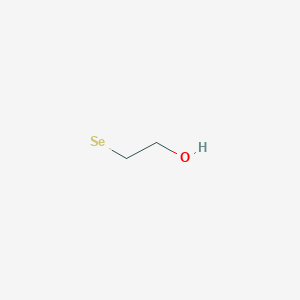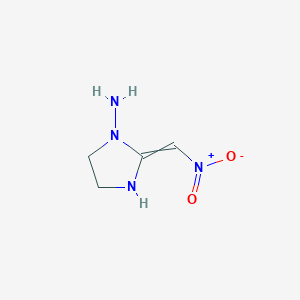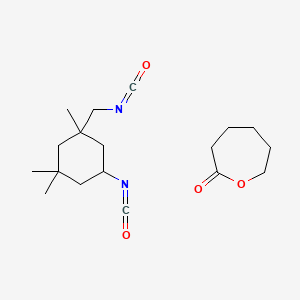
Tin;ytterbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin;ytterbium is a compound that combines the elements tin (Sn) and ytterbium (Yb) Tin is a post-transition metal known for its malleability and resistance to corrosion, while ytterbium is a rare earth element belonging to the lanthanide series
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tin;ytterbium compounds typically involves the reaction of tin and ytterbium in their elemental forms or through their respective salts. One common method is the direct combination of tin and ytterbium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
Sn+Yb→SnYb
Another method involves the reduction of ytterbium salts with tin in a suitable solvent. For example, ytterbium chloride can be reduced with tin powder in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound compounds may involve more scalable methods such as metallothermic reduction, where ytterbium oxide is reduced with tin at high temperatures. This process can be represented as:
Yb2O3+3Sn→2Yb+3SnO
Analyse Chemischer Reaktionen
Types of Reactions
Tin;ytterbium compounds can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of tin and ytterbium.
Reduction: this compound compounds can act as reducing agents in certain reactions.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen or air can be used as oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogens or halogenated compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxide (SnO2) and ytterbium oxide (Yb2O3) are common products.
Reduction: Elemental tin and ytterbium can be regenerated.
Substitution: Halides of tin and ytterbium, such as tin chloride (SnCl2) and ytterbium chloride (YbCl3), can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tin;ytterbium compounds are used as catalysts in various organic reactions. Their unique electronic properties make them suitable for facilitating reactions that require specific activation energies.
Biology
In biological research, this compound compounds are explored for their potential use in imaging and diagnostic applications. Ytterbium’s luminescent properties make it useful in creating contrast agents for imaging techniques.
Medicine
In medicine, this compound compounds are being investigated for their potential use in targeted drug delivery systems. The ability to fine-tune the compound’s properties allows for precise targeting of specific cells or tissues.
Industry
In industry, this compound compounds are used in the production of specialized alloys and materials. These materials exhibit enhanced mechanical properties and resistance to corrosion, making them suitable for high-performance applications.
Wirkmechanismus
The mechanism of action of tin;ytterbium compounds involves their interaction with molecular targets through coordination chemistry. Ytterbium’s ability to form stable complexes with various ligands allows for specific interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tin;europium: Similar to tin;ytterbium, tin;europium compounds exhibit unique luminescent properties and are used in imaging applications.
Tin;samarium: Tin;samarium compounds are known for their catalytic properties and are used in organic synthesis.
Tin;terbium: Tin;terbium compounds are used in the production of phosphors for lighting and display technologies.
Uniqueness
This compound compounds are unique due to ytterbium’s distinct electronic configuration and oxidation states. This allows for a broader range of chemical reactivity and potential applications compared to other tin-lanthanide compounds. Additionally, ytterbium’s luminescent properties make this compound compounds particularly valuable in imaging and diagnostic applications.
Eigenschaften
Molekularformel |
SnYb |
|---|---|
Molekulargewicht |
291.75 g/mol |
IUPAC-Name |
tin;ytterbium |
InChI |
InChI=1S/Sn.Yb |
InChI-Schlüssel |
RLTHPIPONYNDKJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Sn].[Yb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


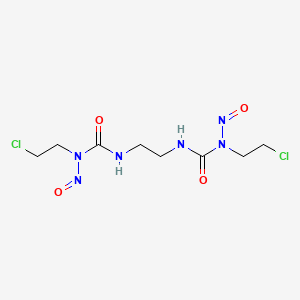
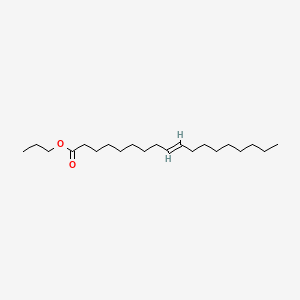
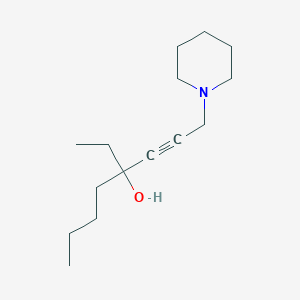

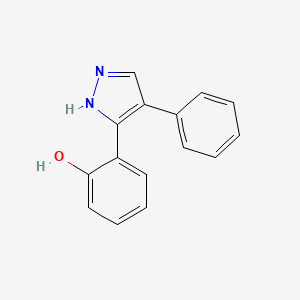
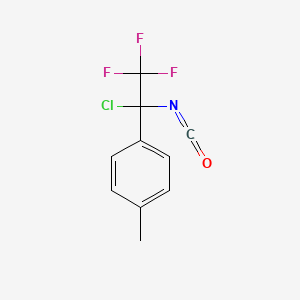



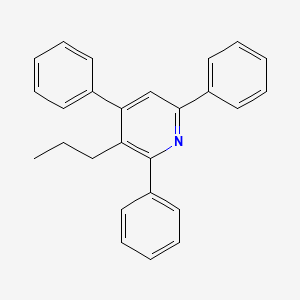
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
